3',4'-(Dioctyloxy)acetophenone
Description
3',4'-(Dioctyloxy)acetophenone is a substituted acetophenone derivative characterized by two octyloxy (-O-C₈H₁₇) groups attached to the 3' and 4' positions of the acetophenone aromatic ring. Its molecular formula is C₂₄H₃₈O₃, with a molecular weight of 374.56 g/mol (calculated from substituent data in –12). The octyloxy substituents impart significant lipophilicity and steric bulk, distinguishing it from simpler acetophenone derivatives.
Properties
CAS No. |
111195-33-6 |
|---|---|
Molecular Formula |
C24H40O3 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
1-(3,4-dioctoxyphenyl)ethanone |
InChI |
InChI=1S/C24H40O3/c1-4-6-8-10-12-14-18-26-23-17-16-22(21(3)25)20-24(23)27-19-15-13-11-9-7-5-2/h16-17,20H,4-15,18-19H2,1-3H3 |
InChI Key |
RCCOBAWJEWCPAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(=O)C)OCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-(Dioctyloxy)acetophenone typically involves the alkylation of 3,4-dihydroxyacetophenone with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
3,4-Dihydroxyacetophenone+2Octyl BromideK2CO3,DMF3’,4’-(Dioctyloxy)acetophenone
Industrial Production Methods: Industrial production of 3’,4’-(Dioctyloxy)acetophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3’,4’-(Dioctyloxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in 3’,4’-(Dioctyloxy)acetophenone can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, Aryl halides, Nucleophiles
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted acetophenones
Scientific Research Applications
3’,4’-(Dioctyloxy)acetophenone has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’,4’-(Dioctyloxy)acetophenone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Influence on Reactivity
- 3',4'-(Methylenedioxy)acetophenone (C₉H₈O₃, MW 164.16): Features a fused methylenedioxy ring (1,3-benzodioxole), creating a rigid, electron-withdrawing environment. This structure enhances resonance stabilization but reduces steric hindrance compared to dioctyloxy groups. Applications include fragrance intermediates and pharmaceutical precursors .
- 4'-Hydroxyacetophenone (C₈H₈O₂, MW 136.15): A polar derivative with a hydroxyl group at the 4' position. The -OH group enables hydrogen bonding, increasing solubility in polar solvents. It is widely used in antioxidant and anti-inflammatory formulations .
- 2-Chloro-3',4'-dihydroxyacetophenone (C₈H₇ClO₃, MW 202.59): Combines electron-withdrawing (Cl) and electron-donating (-OH) groups. The chloro substituent enhances electrophilicity, making it reactive in nucleophilic substitutions. This compound shows cytotoxic activity in pharmaceutical studies .
Key Differences in Electronic Properties
| Compound | Substituent Type | Electronic Effect | Steric Hindrance |
|---|---|---|---|
| 3',4'-(Dioctyloxy)acetophenone | Two octyloxy (-O-C₈H₁₇) | Electron-donating (alkyl ether) | High |
| 3',4'-(Methylenedioxy)acetophenone | Methylenedioxy ring | Electron-withdrawing | Low |
| 4'-Hydroxyacetophenone | Hydroxyl (-OH) | Electron-donating | Low |
| 2-Chloro-3',4'-dihydroxyacetophenone | Chloro (-Cl), dihydroxy | Mixed (Cl: withdrawing; OH: donating) | Moderate |
Physicochemical Properties
Solubility and Lipophilicity
- This compound: Highly lipophilic due to long alkyl chains, favoring solubility in nonpolar solvents (e.g., hexane, chloroform). This property makes it suitable for lipid-based drug delivery systems .
- 3',5'-Dimethoxy-4'-hydroxyacetophenone (Acetosyringone) (C₁₀H₁₂O₄, MW 196.20): Moderate solubility in polar solvents (e.g., ethanol) due to methoxy and hydroxyl groups. Used in plant cell culture as a signaling molecule .
- 4'-Bromo-2-(4-fluorophenyl)acetophenone (C₁₄H₁₀BrFO, MW 293.13): Bromo and fluoro substituents enhance halogen bonding, increasing crystallinity and reducing solubility in aqueous media. Applications include organic electronics .
Thermal Stability
- This compound: High thermal stability (decomposition >250°C) due to strong van der Waals interactions between alkyl chains. Suitable for high-temperature reactions .
- 3',4'-(Methylenedioxy)acetophenone: Lower melting point (~80°C) compared to dioctyloxy derivatives, attributed to reduced molecular symmetry .
Pharmaceutical Relevance
- This compound: Explored as a prodrug scaffold due to its ability to enhance membrane permeability. Used in antiviral and anticancer agent development .
- Isoprenylated Acetophenones (e.g., Acronyculatin P): Exhibit cytotoxic activity (IC₅₀ = 15.42 µM against P-388 leukemia cells). The branched isoprenyl groups improve target binding compared to linear alkyl chains .
- Mannich Base Derivatives (e.g., 1-Aryl-3-phenethylamino-1-propanone hydrochlorides): Synthesized from substituted acetophenones, showing potent cytotoxicity. Dioctyloxy derivatives may require modified reaction conditions due to steric hindrance .
Industrial Uses
- Acetophenone: Common solvent for resins and fragrances. Dioctyloxy derivatives are less volatile, extending their utility in long-lasting perfumes .
- 3',4'-(Methylenedioxy)acetophenone: Intermediate in synthesizing piperonal, a key component in vanilla and almond flavors .
Biological Activity
3',4'-(Dioctyloxy)acetophenone, with the CAS number 111195-33-6, is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article delves into the biological activity of this compound, exploring its properties, mechanisms of action, and relevant research findings.
Basic Information:
- Molecular Formula: C24H40O3
- Molecular Weight: 376.57 g/mol
- Melting Point: 59-61°C
- LogP: 7.3678 (indicating high lipophilicity)
The compound is characterized by its dioctyloxy substituents, which enhance its hydrophobic properties and may influence its biological interactions.
The biological activity of this compound is not thoroughly documented in mainstream literature; however, preliminary studies suggest several potential mechanisms:
- Cell Membrane Interaction: Due to its lipophilic nature, it may integrate into cellular membranes, affecting fluidity and permeability.
- Enzyme Modulation: There is potential for interaction with various enzymes, although specific targets remain to be elucidated.
- Antioxidant Properties: Some compounds in the acetophenone family exhibit antioxidant activity, which could be relevant for this compound.
Toxicological Profile
The toxicological properties of this compound have not been fully investigated. Current data suggest:
- Eye and Skin Irritation: May cause irritation upon contact.
- Ingestion Risks: Potential gastrointestinal irritation if ingested.
- Inhalation Risks: Possible respiratory tract irritation.
It is not listed as a carcinogen by ACGIH, IARC, or NTP .
Data Table: Biological Activities and Toxicity Profile
| Property | Observation |
|---|---|
| Eye Irritation | Possible irritation |
| Skin Irritation | Possible irritation |
| Ingestion Effects | Gastrointestinal irritation possible |
| Inhalation Effects | Respiratory tract irritation possible |
| Antioxidant Activity | Potentially present (needs investigation) |
| Antimicrobial Activity | Not yet studied directly |
| Anti-inflammatory Activity | Not yet studied directly |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
